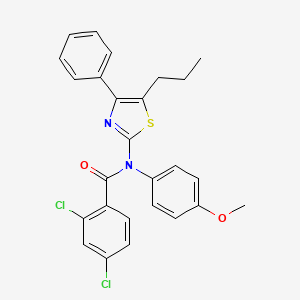
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate, also known as BTPP, is a synthetic organic compound with potential applications in scientific research. BTPP is a heterocyclic compound that belongs to the pyrylium family. It is a yellow-orange powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. BTPP has attracted the attention of researchers due to its unique electronic and optical properties, which make it a promising material for various applications.
Mecanismo De Acción
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate works by interacting with biological molecules and altering their electronic and optical properties. It can act as a fluorescent probe by emitting light when excited by a specific wavelength of light. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also interact with enzymes and other biological molecules, altering their activity and function.
Biochemical and Physiological Effects:
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has been shown to have minimal toxicity in vitro and in vivo. It has been used in various biological assays to study enzyme activity and protein-protein interactions. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has also been used as a fluorescent probe for imaging and sensing applications in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in lab experiments is its unique optical properties, which make it an ideal candidate for use in fluorescent sensors and bioimaging agents. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo. However, one limitation of using 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate is its limited solubility in aqueous solutions, which can limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the use of 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate in scientific research. One potential application is in the development of fluorescent probes for imaging and sensing applications in living organisms. 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can also be used as a tool for studying enzyme activity and protein-protein interactions. Another future direction is the development of new synthetic methods for 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate that improve its solubility and stability in aqueous solutions. Overall, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has the potential to be a valuable tool for various scientific research fields.
Métodos De Síntesis
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be synthesized using various methods, including the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl thiocyanate and perchloric acid. Another method involves the reaction of 2,6-dimethylphenol with 4-methoxybenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting compound with methyl isothiocyanate and perchloric acid.
Aplicaciones Científicas De Investigación
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate has potential applications in various scientific research fields, including materials science, chemistry, and biology. In materials science, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a fluorescent probe for imaging and sensing applications. Its unique optical properties make it an ideal candidate for use in fluorescent sensors and bioimaging agents. In chemistry, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols. In biology, 2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium perchlorate can be used as a tool for studying biological processes, including enzyme activity and protein-protein interactions.
Propiedades
IUPAC Name |
2,6-bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2S.ClHO4/c1-14-12-19(15-4-8-17(21-2)9-5-15)23-20(13-14)16-6-10-18(22-3)11-7-16;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVIJGORGZRBCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[S+]C(=C1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-4-methylthiopyrylium;perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)